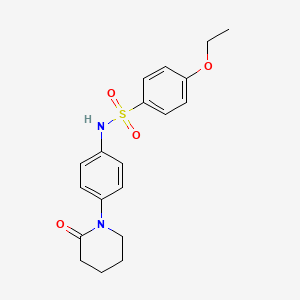

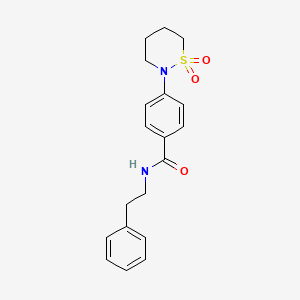

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as EOPB, is a sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its potential as a therapeutic agent for a variety of diseases, as well as its use as a tool in biochemical and physiological research.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Research has focused on understanding the pharmacokinetics of compounds similar to 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide. For instance, the study on cyclophosphamide and hydroxycyclophosphamide in bone marrow transplantation patients highlights the importance of analyzing how such compounds are processed by the body, including their metabolism and excretion patterns. Understanding the pharmacokinetics of sulfonamides is crucial for their development as therapeutic agents, indicating a potential area of application for the compound (Slattery et al., 1996).

Endocrine Disruption Studies

Another significant area of research is the investigation of endocrine-disrupting activities associated with certain chemical compounds. Studies on nonylphenols and bisphenol A, for example, have explored their presence in food and the environment, as well as their potential health impacts. This research is relevant for understanding how sulfonamide derivatives may interact with endocrine systems, suggesting a research application in evaluating potential endocrine-disrupting effects of 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (Guenther et al., 2002).

Environmental and Health Impact Studies

Investigations into the environmental presence and health impacts of industrial chemicals, including phthalates and benzophenones, provide insight into the potential environmental and toxicological profiles of similar compounds. Research on the urinary excretion of non-persistent environmental chemicals in Danish populations, for example, offers a framework for studying human exposure and the potential health effects of sulfonamide derivatives, reflecting on environmental safety and human health risk assessments (Frederiksen et al., 2014).

Cancer Research

The potential of sulfonamide derivatives in cancer research is highlighted by studies on compounds like SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. This points towards the exploration of 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide in similar contexts, potentially as a therapeutic agent targeting specific enzymes or pathways in cancer cells (McDonald et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of factor Xa prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .

Mode of Action

4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide acts as a direct inhibitor of factor Xa . It binds to the active site of factor Xa, preventing its interaction with its substrates and thus inhibiting its activity .

Biochemical Pathways

By inhibiting factor Xa, 4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide disrupts the coagulation cascade . This prevents the formation of the prothrombinase complex and ultimately the generation of thrombin. As a result, the conversion of fibrinogen to fibrin is reduced, leading to decreased clot formation .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and low clearance . The compound is likely to be metabolized and excreted through multiple pathways, including renal excretion and biliary/intestinal excretion .

Result of Action

The inhibition of factor Xa by 4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide results in a reduction in thrombin generation . This leads to a decrease in clot formation, which can prevent thromboembolic events such as deep vein thrombosis and pulmonary embolism .

Action Environment

The action of 4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its metabolism and excretion, altering its efficacy and safety profile. Additionally, individual patient factors such as age, gender, genetic variations, and health status can also impact the drug’s action .

Propriétés

IUPAC Name |

4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-17-10-12-18(13-11-17)26(23,24)20-15-6-8-16(9-7-15)21-14-4-3-5-19(21)22/h6-13,20H,2-5,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXRJWYABZKLHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2370490.png)

![4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2370495.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)

![2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370499.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)

![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)

![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)